5-(2,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core substituted with various aromatic groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as a diketone or an amide.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like aryl halides and catalysts such as palladium are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(2,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Biological Studies: It is used in studies involving bacterial RNA polymerase inhibitors, showing promise in combating antibiotic-resistant infections.
Chemical Research: The compound serves as a model for studying various organic reactions and mechanisms, such as the Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets:
Bacterial RNA Polymerase: The compound inhibits bacterial RNA polymerase by binding to the switch region, which is crucial for the transcription process.
Pathways Involved: By inhibiting RNA polymerase, the compound disrupts bacterial gene transcription, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and are structurally related to the target compound.
2,4-disubstituted thiazoles: These compounds have similar biological activities, including antibacterial and antifungal properties.
Properties
IUPAC Name |
4-anilino-2-(2,4-dimethoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-28-19-13-14-20(23(15-19)29-2)22-16-21(25-17-9-5-3-6-10-17)24(27)26(22)18-11-7-4-8-12-18/h3-16,22,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCVYRDIHJGJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.